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Compound of Interest

Compound Name: D-Ribopyranosylamine

Cat. No.: B1139917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal work leading to the discovery

and first chemical synthesis of β-D-ribopyranosylamine. This foundational molecule, a key

precursor in the synthesis of ribose-containing nucleosides, was first prepared and

characterized by the pioneering biochemists Phoebus A. Levene and E. P. Clark. Their work,

published in 1921, laid a crucial piece of the groundwork for understanding the structure of

nucleic acids.

Discovery and Initial Characterization
The discovery of β-D-ribopyranosylamine was a direct result of systematic investigations into

the components of nucleic acids by P. A. Levene at The Rockefeller Institute for Medical

Research. Having previously identified D-ribose as the carbohydrate component of yeast

nucleic acid, Levene and his collaborators sought to understand how the sugar moiety links to

the nitrogenous bases.

The first synthesis was achieved by reacting D-ribose with aqueous ammonia. Levene and

Clark reported in their 1921 paper, "On the preparation and structure of a riboside," published

in the Journal of Biological Chemistry, that D-ribose readily combines with ammonia at room

temperature to form a crystalline product. Through elemental analysis and measurement of its

optical rotation, they characterized this new compound, which they termed a "riboside,"

establishing its empirical formula and structural nature as a sugar-amine conjugate. Although
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they initially assigned it a gamma-oxide ring (furanose) structure, later work would establish the

more stable pyranose form as the primary product under these conditions.

Experimental Protocols: First Synthesis
The following protocol is reconstructed from the experimental details described by Levene and

Clark in their 1921 publication.

Synthesis of D-Ribopyranosylamine
Objective: To synthesize D-ribopyranosylamine through the reaction of D-ribose with aqueous

ammonia.

Reagents:

D-Ribose

Concentrated Aqueous Ammonia (sp. gr. 0.90)

Absolute Alcohol (Ethanol)

Ether

Procedure:

Reaction Mixture: 10 grams of D-ribose were dissolved in 25 cc of concentrated aqueous

ammonia.

Incubation: The solution was allowed to stand at room temperature (approximately 25°C) for

24 hours. During this time, the sugar undergoes condensation with ammonia.

Concentration: The reaction mixture was then concentrated under reduced pressure at a

temperature of 40°C. The concentration was carried out until the volume was reduced to a

thick syrup.

First Crystallization: The resulting syrup was treated with approximately 10 volumes of

absolute alcohol. This induced the precipitation of the crude product.
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Isolation and Washing: The crystalline precipitate was filtered from the solution and washed

sequentially with absolute alcohol and then with ether to remove any remaining impurities.

Recrystallization (Purification): For further purification, the crude product was dissolved in a

minimal amount of water and then reprecipitated by the addition of a sufficient quantity of

absolute alcohol. The purified crystals were then filtered and dried.

Quantitative Data
The following table summarizes the key quantitative data for the product as reported by Levene

and Clark (1921).

Parameter Reported Value Notes

Melting Point 126-128°C (corrected)

The substance was observed

to decompose at its melting

point.

Specific Rotation
[α]D20 = -34.30° (initial) to

-17.50° (equilibrium)

Measured in an aqueous

solution. The change in optical

rotation over time

(mutarotation) is characteristic

of sugar anomers equilibrating

in solution.

Yield
Not explicitly stated as a

percentage.

The authors reported obtaining

"a good crop of crystals,"

suggesting a synthetically

useful yield.

Diagrams and Workflows
Logical Relationship of Synthesis
The following diagram illustrates the fundamental chemical transformation from the starting

material to the final product.
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Figure 1. Condensation of D-Ribose with Ammonia.

Experimental Workflow
This diagram outlines the step-by-step laboratory procedure for the first synthesis of β-D-
ribopyranosylamine.
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Figure 2. Workflow for the Synthesis of β-D-Ribopyranosylamine.
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[https://www.benchchem.com/product/b1139917#discovery-and-first-synthesis-of-beta-d-
ribopyranosylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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